molecular formula C8H20N2O6S4 B1678617 Firibastat CAS No. 648927-86-0

Firibastat

货号 B1678617
CAS 编号: 648927-86-0
分子量: 368.5 g/mol
InChI 键: HJPXZXVKLGEMGP-YUMQZZPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Firibastat is a prodrug of two brain aminopeptidase A inhibitors, developed to treat resistant hypertension . It failed to show efficacy in a Phase III trial . It is the first member in the class of centrally acting agents to target the brain renin-angiotensin system .


Synthesis Analysis

Firibastat is a prodrug that is converted into two active (3S)-3-amino-4-sulfanyl-butane-1-sulfonic acid (EC33) molecules after crossing the blood–brain barrier .


Molecular Structure Analysis

Firibastat has a molecular formula of C8H20N2O6S4 and an average mass of 368.514 Da . It has two defined stereocentres .


Chemical Reactions Analysis

Firibastat is absorbed in the gastrointestinal tract with a small portion being converted to the active drug in the peripheral circulation .

科学研究应用

Pharmacodynamics in Hypertension

Firibastat, a first-in-class aminopeptidase A inhibitor prodrug, has shown potential in treating hypertension. A study evaluated its effects on blood pressure and hormonal responses in patients with hypertension. The results indicated a tendency for firibastat to decrease daytime systolic blood pressure relative to placebo without modifying the activity of the systemic renin-angiotensin system. This pilot study supported the design of larger trials to fully assess firibastat’s safety and effectiveness in hypertension treatment (Azizi et al., 2019).

Firibastat as a Novel Antihypertensive Drug

Firibastat represents a new class of antihypertensive drugs. It is a prodrug that inhibits the enzyme aminopeptidase A, thereby preventing the conversion of angiotensin II to angiotensin III. This mechanism contributes to blood pressure reduction. Clinical trials in animals and humans indicate that firibastat is well-tolerated and safe for use in hypertensive patients (Hansen, Grimm, & Wehland, 2022).

Effectiveness in Diverse Hypertensive Populations

A study on the efficacy and safety of firibastat in hypertensive overweight patients of multiple ethnic origins showed significant blood pressure reduction across all sub-groups, irrespective of age, sex, body mass index, or race. This research suggests firibastat’s potential in treating high-risk hypertensive populations where monotherapy with ACE inhibitors or ARBs may be less effective (Ferdinand et al., 2019).

Potential in Heart Failure Treatment

Firibastat has been studied for its potential in preventing heart failure after myocardial infarction. It inhibits sympathetic hyperactivity and heart failure development by blocking brain angiotensin III formation. The effectiveness of systemic treatment with firibastat was compared with AT1R blockers, showing promising results in reducing left ventricle dysfunction without hypotension or renal dysfunction (Leenen, Ahmad, Marc, & Llorens-Cortes, 2019).

Role in Renin-Angiotensin System Regulation

Firibastat targets the brain renin-angiotensin system, a crucial factor in the pathophysiology of hypertension. By inhibiting brain aminopeptidase A, it reduces brain angiotensin III formation, thereby decreasing blood pressure. This mechanism represents a novel approach in antihypertensive therapy, particularly in conditions resulting from abnormal renin-angiotensin-aldosterone activation and adverse remodeling (Gupta et al., 2021).

Brain RAS Blockade in Myocardial Infarction

Research has indicated that firibastat, through brain renin-angiotensin system blockade, can prevent cardiac dysfunction after myocardial infarction in mice. It normalizes brain aminopeptidase A hyperactivity, thereby reducing cardiac hypertrophy and fibrosis (Boitard et al., 2019).

安全和危害

Clinical trials have demonstrated the effectiveness and safety of Firibastat in mild hypertension as well as resistant hypertension . No severe adverse effects related to Firibastat treatment have been reported .

未来方向

Firibastat represents a promising novel strategy for treating hypertension by blocking brain renin-angiotensin system activity . Further studies are needed to confirm the blood pressure effects of Firibastat in a larger population, for a longer period, and in a more diverse population .

属性

IUPAC Name

(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXZXVKLGEMGP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Firibastat

CAS RN

648927-86-0
Record name Firibastat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QGC-001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aminobutane sulfonate disulfure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIRIBASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Firibastat
Reactant of Route 2
Reactant of Route 2
Firibastat
Reactant of Route 3
Reactant of Route 3
Firibastat
Reactant of Route 4
Reactant of Route 4
Firibastat
Reactant of Route 5
Reactant of Route 5
Firibastat
Reactant of Route 6
Reactant of Route 6
Firibastat

Citations

For This Compound
206
Citations
R Gupta, R Alcantara, T Popli, U Tariq, A Sood… - Current Problems in …, 2022 - Elsevier
… In this review article, we will discuss the biochemical pathway of firibastat and various trials assessing drug efficacy in animals and humans. This drug has the potential to curb the risk of …
Number of citations: 13 www.sciencedirect.com
KC Ferdinand, F Balavoine, B Besse, HR Black… - Circulation, 2019 - Am Heart Assoc
… Our results demonstrate the efficacy of firibastat in lowering BP in a high-risk diverse … to further investigate firibastat in subjects with difficult-to-treat or potentially resistant hypertension. …
Number of citations: 59 www.ahajournals.org
E Hansen, D Grimm, M Wehland - International Journal of Molecular …, 2022 - mdpi.com
… firibastat is generally well tolerated and safe to use in hypertensive patients. The aim of this review is to investigate the current knowledge about firibastat in … knowledge about firibastat in …
Number of citations: 7 www.mdpi.com
M Azizi, PY Courand, T Denolle, P Delsart… - Journal of …, 2019 - journals.lww.com
Objectives: We conducted a pilot multicenter double-blind randomized placebo-controlled crossover pharmacodynamic study to evaluate the blood pressure (BP) and the hormonal …
Number of citations: 30 journals.lww.com
SA Alomar, SA Alghabban, HA Alharbi… - Avicenna Journal of …, 2021 - thieme-connect.com
… With regard to pharmacokinetics, the peak plasma concentrations of firibastat and EC33 … of firibastat and EC33 were 1.5 and 3h, respectively. The urinary clearance of both firibastat and …
Number of citations: 6 www.thieme-connect.com
J Khosla, WS Aronow, WH Frishman - Cardiology in Review, 2022 - journals.lww.com
… or firibastat, was found to be effective in animal models and well-tolerated when used in healthy participants. Firibastat was found … Firibastat has the potential to be groundbreaking in the …
Number of citations: 3 journals.lww.com
SD Nesbitt - Current hypertension reports, 2021 - Springer
Purpose of Review The purpose of this review is to discuss the unique mechanism of firibastat, a new antihypertension medication. Hypertension continues to be a highly prevalent …
Number of citations: 1 link.springer.com
G Montalescot, JH Alexander, A Cequier-Fillat… - American Journal of …, 2023 - Springer
… 100 mg BID against ramipril could be tested only if superiority of firibastat 500 mg BID … of firibastat 500 mg BID against firibastat 100 mg BID could be tested only if superiority of firibastat …
Number of citations: 1 link.springer.com
R Hmazzou, Y Marc, A Flahault, R Gerbier… - Clinical …, 2021 - portlandpress.com
… resulting from APA inhibition by RB150/firibastat treatment, subsequently increasing Ang 1-… release induced by RB150/firibastat. RB150/firibastat treatment constitutes an interesting …
Number of citations: 7 portlandpress.com
S Boitard-Joanne, Y Marc, M Keck… - European Heart …, 2019 - academic.oup.com
P4473Brain renin-angiotensin system blockade with firibastat, an orally active, central acting aminopeptidase A inhibitor prodrug prevents cardiac dysfunction after myocardial infarction …
Number of citations: 2 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。